tert-Butyldimethylsilanol
Overview
Description
Mechanism of Action
Target of Action
tert-Butyldimethylsilanol, also known as tert-Butyl (hydroxy)dimethylsilane, is primarily used as a silylating agent . Its primary targets are hydroxyl groups in organic compounds . The role of this compound is to protect these hydroxyl groups via silylation .
Mode of Action
This compound interacts with its targets (hydroxyl groups) through a process called silylation . This process involves the replacement of a hydrogen atom in the hydroxyl group with a silyl group, resulting in the formation of a silyl ether . This interaction protects the hydroxyl groups from further reactions, making it a useful tool in organic synthesis .
Biochemical Pathways
The silylation of hydroxyl groups by this compound affects various biochemical pathways. For instance, it is used for the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution . It also acts as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde . Furthermore, it is involved in the synthesis of enol silyl ethers .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the protection of hydroxyl groups and the facilitation of certain chemical reactions . By protecting hydroxyl groups, it prevents unwanted side reactions, thereby increasing the efficiency and selectivity of chemical syntheses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be used only in well-ventilated areas or outdoors due to its potential to cause respiratory irritation . Additionally, it is classified as hazardous for the environment, particularly for aquatic organisms . Therefore, its use and disposal must be managed carefully to minimize environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyldimethylsilanol can be synthesized through several methods. One common method involves the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base, followed by hydrolysis . Another method involves the reaction of tert-butylmagnesium chloride with dimethyldichlorosilane, followed by hydrolysis .
Industrial Production Methods
In industrial settings, this compound is typically produced through the reaction of tert-butyl chloride with dimethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
tert-Butyldimethylsilanol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl dimethylsilyl ether.
Reduction: It can be reduced to form tert-butyl dimethylsilane.
Substitution: It can undergo substitution reactions to form various silyl ethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alcohols and phenols in the presence of a base
Major Products Formed
Oxidation: tert-Butyl dimethylsilyl ether.
Reduction: tert-Butyl dimethylsilane.
Substitution: Various silyl ethers
Scientific Research Applications
tert-Butyldimethylsilanol has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent for the protection of hydroxyl groups in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilanol
- Triethylsilanol
- Hexamethyldisiloxane
- Tris(trimethylsilyl)silanol
- Triisopropylsilanol
Uniqueness
tert-Butyldimethylsilanol is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the silyl ethers formed. This makes it particularly useful in protecting hydroxyl groups in complex organic molecules, where steric hindrance can prevent unwanted side reactions .
Properties
IUPAC Name |
tert-butyl-hydroxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-6(2,3)8(4,5)7/h7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWRMMTYIZKYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339207 | |
Record name | tert-Butyldimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18173-64-3 | |
Record name | tert-Butyldimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyldimethylsilanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyldimethylsilanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEW8F2A2ZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of tert-butyldimethylsilanol hemihydrate?
A1: this compound hemihydrate crystallizes with two molecules of the silanol and a single water molecule in the asymmetric unit []. Hydrogen bonding is observed between these three molecules. Both the silanol OH group protons and the water protons are disordered equally over two positions [].
Q2: Can this compound be used to prepare surface-modified silica gel?
A2: Yes, the hydroxyl groups on the surface of silica gel can react with this compound under mild heating in an inert solvent like hexane or toluene []. This reaction forms surface-bonded silyl esters and is analogous to the reaction between this compound and various phosphorus acids [].
Q3: What are some common applications of this compound in organic synthesis?
A3: tert-Butyldimethylchlorosilane, a common reagent in organic synthesis, can be prepared from this compound using several methods, including chlorination []. This highlights the role of this compound as a valuable precursor for important synthetic intermediates.
Q4: Has the structure of this compound and its hemihydrate been investigated using gas-phase electron diffraction?
A4: Yes, gas-phase electron diffraction studies have been conducted on both this compound and its hemihydrate []. This technique allows for the determination of molecular structures in the gas phase, providing valuable insights into their inherent geometries.
Q5: What germanium (II) coordination compounds can be synthesized using this compound as a ligand?
A5: this compound (H-DMBS) can react with [Ge(OBut)2]2 to yield the germanium (II) compound [Ge(μ-OBut)(DMBS)]2 []. Additionally, a homoleptic complex, [Ge(μ-DMBS)(DMBS)]2, can be synthesized through the same reaction using different stoichiometric ratios []. These compounds were then used as precursors for the synthesis of germanium nanomaterials [].
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